2-Methylbenzo[d]oxazol-6-ol
Overview
Description
2-Methylbenzo[d]oxazol-6-ol is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.
Mechanism of Action
Target of Action
It is known that oxazole derivatives, to which this compound belongs, have a wide spectrum of biological activities . They have been found to exhibit antimicrobial , anticancer , anti-inflammatory , antidiabetic , and antioxidant properties among others. The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is active.
Mode of Action
A related compound, n-methylbenzo[d]oxazol-2-amine, has been studied for its anthelmintic activity . . This suggests that the compound may interact with other targets to exert its effects.
Biochemical Pathways
The related compound n-methylbenzo[d]oxazol-2-amine was found to significantly up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism in trichinella spiralis . These changes in metabolic pathways could potentially lead to the death of the parasite.
Pharmacokinetics
It is suggested that the bioavailability, pharmacokinetics, and absorption of the related compound n-methylbenzo[d]oxazol-2-amine should be studied further to provide information for its future efficacy improvement .
Result of Action
The related compound n-methylbenzo[d]oxazol-2-amine was found to reduce the abundance of trichinella spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This suggests that 2-Methylbenzo[d]oxazol-6-ol may have similar anthelmintic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]oxazol-6-ol can be achieved through various methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available substrates and efficient catalytic systems to ensure high yields and cost-effectiveness. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methylbenzo[d]oxazol-6-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methylbenzo[d]oxazol-2-amine
Comparison: 2-Methylbenzo[d]oxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. For example, while 2-Methoxybenzo[d]oxazole and 2-Ethoxybenzo[d]oxazole exhibit excellent antibacterial and antifungal activities, this compound may have different or enhanced properties due to the presence of the hydroxyl group at the 6-position .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJWYDRDBVDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350303 | |
Record name | 2-methylbenzo[d]oxazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5078-07-9 | |
Record name | 2-methylbenzo[d]oxazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzoxazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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